Ethyl 5-(2-Phenoxyphenyl)isoxazole-3-carboxylate
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Overview
Description
Ethyl 5-(2-Phenoxyphenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.
Preparation Methods
The synthesis of Ethyl 5-(2-Phenoxyphenyl)isoxazole-3-carboxylate typically involves a multi-step process. One common method is the cycloaddition reaction, where an alkyne reacts with a nitrile oxide to form the isoxazole ring . The reaction conditions often include the use of catalysts such as copper(I) or ruthenium(II), although metal-free methods are also being explored to reduce toxicity and environmental impact . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 5-(2-Phenoxyphenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a substituent on the isoxazole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 5-(2-Phenoxyphenyl)isoxazole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 5-(2-Phenoxyphenyl)isoxazole-3-carboxylate involves its interaction with molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target molecules . The specific pathways affected depend on the biological context and the target’s role in cellular processes .
Comparison with Similar Compounds
Ethyl 5-(2-Phenoxyphenyl)isoxazole-3-carboxylate can be compared with other isoxazole derivatives, such as:
Sulfamethoxazole: An antibiotic with a similar isoxazole core structure.
Muscimol: A psychoactive compound that acts as a GABA receptor agonist.
Ibotenic acid: A neurotoxin and research tool in neuroscience.
The uniqueness of this compound lies in its specific phenoxyphenyl substitution, which imparts distinct chemical and biological properties compared to other isoxazole derivatives .
Properties
Molecular Formula |
C18H15NO4 |
---|---|
Molecular Weight |
309.3 g/mol |
IUPAC Name |
ethyl 5-(2-phenoxyphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C18H15NO4/c1-2-21-18(20)15-12-17(23-19-15)14-10-6-7-11-16(14)22-13-8-4-3-5-9-13/h3-12H,2H2,1H3 |
InChI Key |
WWPIDNZYIFYJOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC=CC=C2OC3=CC=CC=C3 |
Origin of Product |
United States |
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